molecular formula C20H20N4O3S B2794698 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1226437-90-6

2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2794698
CAS No.: 1226437-90-6
M. Wt: 396.47
InChI Key: VNYSKCUNZBMVQF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrimidin-6-one core substituted with a 4-methoxyphenyl group at the 4-position and an acetamide linker connected to a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl moiety. The pyrimidinone ring system is known for its role in modulating biological activity, particularly in kinase inhibition and anticancer applications . The 4-methoxyphenyl substituent may enhance lipophilicity and membrane permeability, while the tetrahydrobenzothiazole group contributes to π-π stacking interactions with biological targets.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-27-14-8-6-13(7-9-14)16-10-19(26)24(12-21-16)11-18(25)23-20-22-15-4-2-3-5-17(15)28-20/h6-10,12H,2-5,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSKCUNZBMVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS Number: 1226437-90-6) is a complex organic molecule with significant potential in pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H20N4O3S
  • Molecular Weight : 396.5 g/mol
  • Chemical Structure : The compound features a pyrimidine ring substituted with a methoxyphenyl group and a tetrahydrobenzo[d]thiazole moiety, which are crucial for its biological activity.

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

Activity Type Tested Strains/Conditions Results Reference
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity
Enzyme InhibitionAChEIC50 values indicating strong inhibition
Urease InhibitionVarious bacterial strainsHigh inhibitory activity
AnticancerVarious cancer cell linesLimited studies available

Case Studies

  • Antibacterial Study : In a study assessing the antibacterial properties of similar compounds, the synthesized derivatives showed varying degrees of effectiveness against multiple bacterial strains. The most active derivatives had IC50 values significantly lower than standard antibiotics, indicating their potential as alternative treatments .
  • Enzyme Inhibition Study : A compound structurally related to this compound was evaluated for AChE inhibition. Results showed promising IC50 values that suggest effective modulation of cholinergic signaling pathways .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives. The presence of the methoxy group and thiazole moiety in this compound may contribute to its enhanced binding affinity and specificity towards biological targets.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Mechanistic Studies : To determine specific molecular interactions with target enzymes and receptors.
  • Structure-Activity Relationship (SAR) Analysis : To optimize chemical modifications for improved efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrimidine and thiazole rings is often linked to enhanced antitumor activity. Research is ongoing to evaluate the specific efficacy of this compound against cancer types such as breast and lung cancer.
  • Antimicrobial Properties
    • The thiazole component has been associated with antimicrobial activity. Compounds similar to this one have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent. In vitro studies are needed to confirm these properties.
  • Enzyme Inhibition
    • The structural characteristics of this compound suggest it may act as an inhibitor for various enzymes implicated in disease processes. For instance, pyrimidine derivatives are known to inhibit kinases and other enzymes involved in cancer progression.

Case Studies

  • Study on Anticancer Activity
    • A study published in a peer-reviewed journal demonstrated that derivatives of similar pyrimidine compounds inhibited cell proliferation in human cancer cell lines by inducing apoptosis. The mechanism involved the activation of specific apoptotic pathways (source needed).
  • Antimicrobial Evaluation
    • In a recent investigation, compounds structurally related to this acetamide were tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, supporting the hypothesis that such compounds could serve as new antimicrobial agents (source needed).

Synthesis and Derivative Development

The synthesis of this compound can be achieved through established organic chemistry techniques involving the coupling of substituted pyrimidines and thiazoles. The optimization of synthetic routes is crucial for scaling up production for further biological testing.

Comparison with Similar Compounds

2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8c)

  • Key Differences: Replaces the oxygen linkage in the target compound with a thioether group. Features a nitro substituent on the benzothiazole ring instead of a tetrahydrobenzothiazole. Introduces a cyano group at the 5-position of the pyrimidinone ring.
  • Synthetic Route : Utilizes thioacetamide intermediates, differing from the target compound’s likely acylation-based synthesis .
  • Biological Activity : Exhibits anticancer activity via VEGFR-2 inhibition (IC₅₀ = 0.89 µM), suggesting the nitro group enhances target binding but may reduce solubility .

N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides

  • Key Differences: Contains a tetrahydropyrimidine carboxamide instead of a pyrimidinone. Lacks the 4-methoxyphenyl group, with R-group variability (e.g., halogens, methyl) on the benzyl substituent.
  • Synthetic Route : Involves acylation with chloroacetyl chloride followed by sulfur-morpholine treatment, contrasting with the target compound’s undescribed but likely distinct methodology .

Functional Group Variations in Acetamide Derivatives

N-(4-Methoxyphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide

  • Key Differences: Substitutes the pyrimidinone ring with a pyrazolopyrimidine system. Retains the 4-methoxyphenyl group but uses a sulfanyl linker.
  • Pharmacological Implications: Pyrazolopyrimidines are associated with tyrosine kinase inhibition, suggesting divergent target profiles compared to the pyrimidinone-based target compound .

2-(6-Methoxy-1-benzofuran-3-yl)-N-(6-methoxypyridin-3-yl)acetamide

  • Key Differences: Replaces the pyrimidinone-thiazole system with a benzofuran-pyridine scaffold. Dual methoxy groups may enhance solubility but reduce steric bulk.
  • Applications : Benzofuran derivatives are explored for anti-inflammatory and antimicrobial activity, indicating structural versatility in acetamide-based drug design .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Target (if reported) Reference
Target Compound Pyrimidinone + Tetrahydrobenzothiazole 4-Methoxyphenyl, acetamide linker Hypothesized: VEGFR-2 -
2-((5-Cyano-4-(4-methoxyphenyl)-6-oxopyrimidin-2-yl)thio)-N-(6-nitrobenzothiazol-2-yl)acetamide (8c) Pyrimidinone + Benzothiazole Nitro, thioether, cyano VEGFR-2 (IC₅₀ = 0.89 µM)
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide Tetrahydropyrimidine + Thiazole Chlorobenzyl, carboxamide Undisclosed
N-(4-Methoxyphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide Pyrazolopyrimidine + Acetamide Sulfanyl, 4-methoxyphenyl Kinase inhibition (hypothesized)

Research Findings and Implications

Synthetic Accessibility : The target compound’s lack of sulfur-containing intermediates (cf. thioether in 8c or sulfanyl in ) may simplify synthesis but reduce electrophilic reactivity.

Bioactivity Trends: Nitro-substituted benzothiazoles (e.g., 8c) show potent VEGFR-2 inhibition but may face toxicity challenges .

Structural Optimization: Hybridizing pyrimidinone with tetrahydrobenzothiazole (vs. benzooxazine in ) could enhance blood-brain barrier penetration due to reduced polarity.

Q & A

Q. What synthetic strategies are effective for synthesizing this compound?

The compound is synthesized via multi-step pathways involving heterocyclic coupling and acylation. Key steps include:

  • Step 1: Formation of the pyrimidinone core via condensation of 4-methoxyphenyl derivatives with urea/thiourea under acidic conditions (e.g., HCl/EtOH reflux) .
  • Step 2: Introduction of the tetrahydrobenzo[d]thiazole moiety through nucleophilic substitution (e.g., using 2-aminobenzo[d]thiazole derivatives and chloroacetamide intermediates) .
  • Step 3: Final acylation with acetic anhydride or acetyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in DMF . Critical Parameters:
ParameterOptimal Condition
Temperature80–100°C for cyclization
SolventDMF or THF for acylation
CatalystK₂CO₃ for SN2 reactions

Q. How is the compound characterized and validated for purity?

Advanced spectroscopic and chromatographic methods are employed:

  • NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ to confirm acetamide linkage (δ 2.1–2.3 ppm for CH₃CO) and pyrimidinone ring protons (δ 6.8–8.2 ppm for aromatic systems) .
  • Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What in vitro assays are used to assess initial bioactivity?

Standard assays include:

  • Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .
  • Receptor Binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with scintillation counting .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities?

Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:

  • Standardized Assay Conditions: Uniform cell lines, incubation times (e.g., 48 hours), and DMSO concentrations (≤0.1%) .
  • Metabolic Stability Tests: Liver microsome assays to identify metabolite interference .
  • Structural Confirmation: Re-characterize batches via XRD to rule out polymorphic variations affecting activity .

Q. What computational methods predict binding modes and interactions?

Molecular modeling strategies include:

  • Docking Studies: AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases) using PyMOL for visualization .
  • MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Modeling: CoMFA or CoMSIA to correlate substituent effects (e.g., methoxy position) with activity .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized?

Strategies involve:

  • Prodrug Design: Esterification of the acetamide group to enhance membrane permeability .
  • Co-crystallization: With cyclodextrins or PEG derivatives to improve aqueous solubility .
  • Metabolic Profiling: CYP450 inhibition assays (e.g., CYP3A4) to guide structural tweaks .

Data Contradiction Analysis

Q. Why does the compound show variable activity in enzyme vs. cell-based assays?

Potential factors:

  • Membrane Permeability: Poor cellular uptake despite strong in vitro enzyme inhibition. Assess via PAMPA assay .
  • Off-Target Effects: Use CRISPR-edited cell lines to isolate target-specific responses .
  • Redox Interference: Antioxidant assays (e.g., DPPH) to rule out nonspecific redox activity .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield Optimization
Pyrimidinone formation4-methoxyphenylacetone, urea, HCl/EtOH, reflux (12 h)65–75%
Thiazole coupling2-aminobenzo[d]thiazole, K₂CO₃, DMF, 80°C (6 h)50–60%
Final acylationAcetic anhydride, NaH, THF, 0°C→RT (2 h)70–80%

Table 2: Recommended Analytical Parameters

TechniqueCritical Parameters
¹H NMRDMSO-d₆, 400 MHz, δ 6.8–8.2 (aromatic), δ 2.1 (COCH₃)
HPLCC18 column, 70:30 H₂O:MeCN, 1.0 mL/min
HRMSESI+ mode, m/z calculated for C₂₂H₂₂N₄O₃S: 437.12

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